

The Mechanism of Action of FDW028: A Technical Guide

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Compound of Interest		
Compound Name:	FDW028	
Cat. No.:	B15618718	Get Quote

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Abstract

FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). Its mechanism of action centers on the inhibition of FUT8, leading to the defucosylation of the immune checkpoint protein B7-H3 (CD276). This event triggers the degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway, ultimately resulting in anti-tumor activity. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development of **FDW028** as a potential therapeutic agent for metastatic colorectal cancer (mCRC) and other malignancies.

Core Mechanism of Action

FDW028 exerts its anti-tumor effects by initiating a cascade of molecular events that culminate in the targeted degradation of B7-H3, a protein overexpressed in various cancers and associated with poor prognosis.

Inhibition of FUT8 and Defucosylation of B7-H3

FDW028 directly binds to and inhibits the enzymatic activity of FUT8, a key enzyme responsible for core fucosylation of N-glycans on proteins.[1][2][3] The inhibition of FUT8 by



FDW028 prevents the addition of fucose residues to B7-H3, a critical post-translational modification that stabilizes the protein.[2]

Chaperone-Mediated Autophagy (CMA) of B7-H3

The defucosylated B7-H3 is recognized by the chaperone protein HSC70 (Heat Shock Cognate 71 kDa protein).[2] HSC70 then targets the defucosylated B7-H3 to the lysosome-associated membrane protein 2A (LAMP2A), a receptor for the CMA pathway.[2] This interaction facilitates the translocation of B7-H3 into the lysosome for degradation.[1][2]

Downstream Signaling and Anti-Tumor Effects

The degradation of B7-H3 leads to the inhibition of the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration.[1] The culmination of these events is the suppression of cancer cell growth, migration, and the induction of apoptosis. In vivo studies have demonstrated that **FDW028** significantly inhibits tumor growth and prolongs survival in mouse models of metastatic colorectal cancer.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **FDW028**.

Table 1: In Vitro Efficacy of FDW028

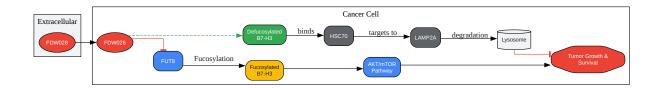
Parameter	Cell Line	Value	Reference
IC50 (Cell Proliferation)	SW480	5.95 μM	[1]
НСТ-8	23.78 μΜ	[1]	
Concentration for Migration Inhibition	SW480, HCT-8	50 μΜ	[1]
Concentration for B7- H3 Degradation	SW480, HCT-8	50 μΜ	[1]

Table 2: In Vivo Efficacy of FDW028



Animal Model	Treatment	Outcome	Reference
SW480 Xenograft	10 or 20 mg/kg, i.v. every other day	Significant anti-tumor activity	[1]
Mc38 Pulmonary Metastasis	20 mg/kg, i.v. every other day	Significantly prolonged survival	[1]

Signaling Pathway and Experimental Workflow Diagrams FDW028 Signaling Pathway

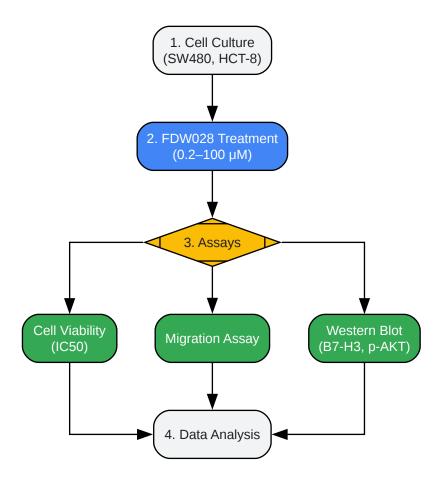


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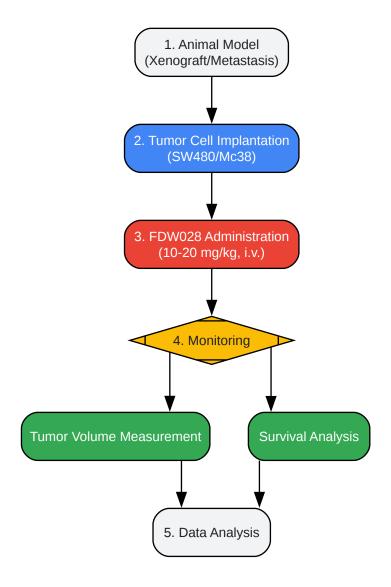
Caption: **FDW028** inhibits FUT8, leading to B7-H3 defucosylation and lysosomal degradation via the CMA pathway, ultimately inhibiting tumor growth.

Experimental Workflow for In Vitro Analysis









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